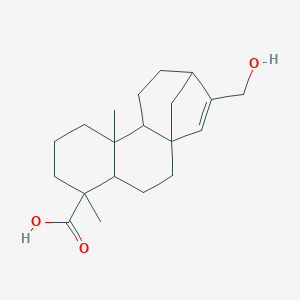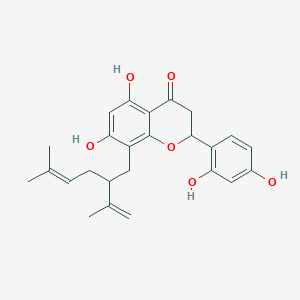
Kurarinon
Übersicht
Beschreibung
Kurarinone is a natural flavanone predominantly found in the roots of the plant Sophora flavescens. This compound has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties . Kurarinone is known for its ability to modulate various molecular pathways, making it a promising candidate for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemie: Kurarinon wird als Modellverbindung in Studien verwendet, die sich mit der Chemie und Synthese von Flavonoiden befassen.
Medizin: this compound zeigt Antikrebs-, entzündungshemmende und neuroprotektive Wirkungen, was es zu einem potenziellen Therapeutikum für verschiedene Krankheiten macht
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über mehrere molekulare Zielstrukturen und Pfade:
Antikrebsaktivität: this compound induziert Apoptose in Krebszellen, indem es wichtige molekulare Akteure wie den Nuclear Factor kappa B, Caspase 3, Caspase 8, Caspase 9 und das B-Zell-Lymphom 2 moduliert.
Entzündungshemmende Aktivität: Die Verbindung aktiviert den Nuclear Factor Erythroid 2-Related Factor 2-Signalweg, was zur Induktion von antioxidativen Enzymen wie Hämoxygenase-1 führt.
Neuroprotektive Aktivität: this compound hemmt Neuroinflammation, indem es die Aktivierung von Mikroglia unterdrückt und den Nuclear Factor kappa B-Signalweg moduliert.
Wirkmechanismus
Target of Action
Kurarinone, a natural flavanone isolated from the roots of Sophora flavescens, has been found to target multiple cellular components. It has been shown to interact with the NF-κB pathway, caspases , Bcl2 , Bcl-XL , and other molecular players involved in apoptosis . It also targets Vimentin , N-cadherin , E-cadherin , MMP2 , MMP3 , and MMP9 involved in metastasis . Furthermore, it has been identified to target soluble epoxide hydrolase (sEH) .
Mode of Action
Kurarinone interacts with its targets to induce various cellular changes. It inhibits cell cycle progression in the G2/M and Sub-G1 phase in a cancer-specific context . It induces apoptosis in cancer cells by modulating molecular players involved in apoptosis/anti-apoptotic processes such as NF-κB, caspase 3/8/9/12, Bcl2, Bcl-XL . It also inhibits metastasis in cancer cells by modulating the protein expression of Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, and MMP9 . Kurarinone has been found to inhibit sEH, which is associated with neuroinflammation in Parkinson’s disease .
Biochemical Pathways
Kurarinone affects several biochemical pathways. It modulates the STAT3 and Akt pathways, which are involved in stress-mediated anticancer activity . It also activates the KEAP1/Nrf2 pathway, leading to the induction of heme oxygenase-1 (HO-1) , an antioxidant enzyme . In the context of Parkinson’s disease, kurarinone suppresses the activation of microglia involved in the nuclear factor kappa B signaling pathway .
Pharmacokinetics
Kurarinone has been found to be rapidly absorbed into plasma with good bioavailability (38.19%) and low clearance in a preclinical study . .
Result of Action
The action of Kurarinone results in a variety of molecular and cellular effects. It effectively inhibits the proliferation of cancer cells with higher selectivity towards cancer cells compared to respective normal cells . It also alleviates neuroinflammation in Parkinson’s disease models . Moreover, it has been found to exert potent antioxidant and immunosuppressive effects .
Action Environment
The action of Kurarinone can be influenced by environmental factors. For instance, the concentration of Kurarinone can affect its ability to activate certain pathways. At a concentration of 20–50 µM, Kurarinone has been shown to downregulate KEAP1 , leading to the stabilization of Nrf2 . .
Biochemische Analyse
Biochemical Properties
Kurarinone has been found to interact with various enzymes and proteins, modulating their activity and influencing biochemical reactions . For instance, it has been shown to inhibit the activity of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . It also interacts with caspases 3/8/9/12, proteins involved in the execution-phase of cell apoptosis .
Cellular Effects
Kurarinone has a profound impact on various types of cells and cellular processes. It has been shown to inhibit cell cycle progression in G2/M and Sub-G1 phase in a cancer-specific context . It also influences cell function by modulating the protein expression of Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, and MMP9 .
Molecular Mechanism
At the molecular level, Kurarinone exerts its effects through various mechanisms. It induces apoptosis in cancer cells by modulating molecular players involved in apoptosis/anti-apoptotic processes such as NF-κB, caspase 3/8/9/12, Bcl2, Bcl-XL, etc . It also inhibits metastasis in cancer cells by modulating the protein expression of Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, and MMP9 .
Temporal Effects in Laboratory Settings
The effects of Kurarinone have been studied over time in laboratory settings. In in vitro anticancer studies, Kurarinone showed IC 50 in the range of 2–62 µM while in vivo efficacy was studied in the range of 20–500 mg/kg body weight of the experimental organism .
Dosage Effects in Animal Models
In animal models, the effects of Kurarinone vary with different dosages. It has been shown to alleviate Parkinson’s disease via stabilization of epoxyeicosatrienoic acids in an animal model .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Kurarinon kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion der Verbindung aus den Wurzeln von Sophora flavescens mit Lösungsmitteln wie wässrigem Aceton . Die extrahierte Verbindung wird dann mit Techniken wie Flüssigkeitschromatographie und Massenspektrometrie gereinigt.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus pflanzlichen Quellen. Die Wurzeln von Sophora flavescens werden geerntet, getrocknet und zu einem feinen Pulver gemahlen. Das Pulver wird dann einer Lösemittelextraktion unterzogen, gefolgt von Reinigungsprozessen, um this compound in reiner Form zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kurarinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von this compound zu oxidierten Flavanonderivaten führen, während die Reduktion zu reduzierten Flavanonformen führen kann .
Vergleich Mit ähnlichen Verbindungen
Kurarinon ist unter den Flavanonen einzigartig aufgrund seiner vielfältigen pharmakologischen Aktivitäten und molekularen Zielstrukturen. Ähnliche Verbindungen umfassen:
Naringenin: Ein weiteres Flavanon mit antioxidativen und entzündungshemmenden Eigenschaften.
Hesperetin: Bekannt für seine Antikrebs- und neuroprotektiven Wirkungen.
Apigenin: Zeigt entzündungshemmende und Antikrebsaktivitäten.
This compound sticht aufgrund seines breiten Spektrums an biologischen Aktivitäten und seiner Fähigkeit, mehrere molekulare Pfade zu modulieren, heraus .
Eigenschaften
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYVAQQLDYTHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34981-26-5 | |
| Record name | Kurarinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034981265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


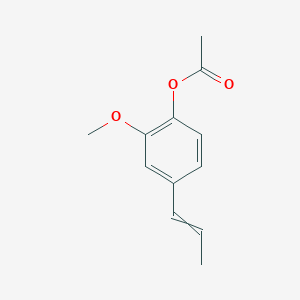


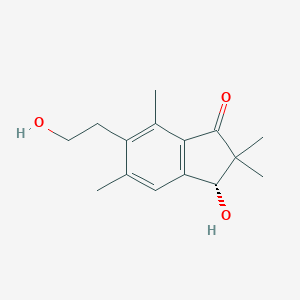
![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)
![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)
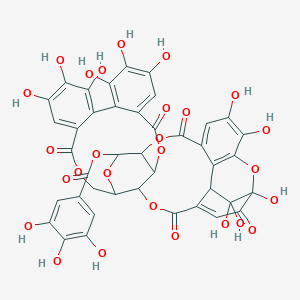
![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)
![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)
